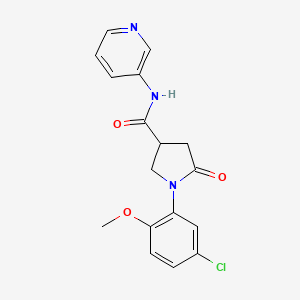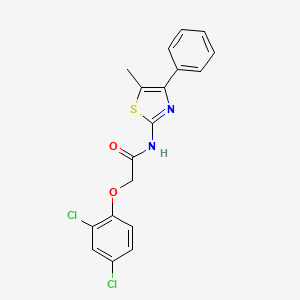
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide, also known as CPP or CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases levels of GABA in the brain, which can have a range of effects on neurotransmission and behavior.
作用機序
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 works by inhibiting GABA-AT, which is responsible for the breakdown of GABA. By inhibiting GABA-AT, 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 increases levels of GABA in the brain, which can have a range of effects on neurotransmission and behavior. GABA is the primary inhibitory neurotransmitter in the brain and plays a key role in regulating neuronal excitability. By increasing GABA levels, 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 can reduce neuronal excitability and have a calming effect on the brain.
Biochemical and Physiological Effects:
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 has been shown to increase GABA levels in the brain and reduce neuronal excitability. This can have a range of effects on neurotransmission and behavior. 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 has been shown to be effective in animal models of epilepsy, anxiety, depression, and addiction. It has also been investigated for its potential as a cognitive enhancer and for the treatment of cognitive deficits associated with disorders such as schizophrenia and Alzheimer's disease.
実験室実験の利点と制限
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA-AT, which makes it a useful tool for studying the role of GABA in the brain. 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 has also been shown to be effective in a range of animal models of neurological and psychiatric disorders, which makes it a promising candidate for therapeutic development.
However, there are also limitations to the use of 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 in lab experiments. It is a complex molecule to synthesize and requires expertise in organic chemistry. In addition, the effects of 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 on GABA levels and neurotransmission can be complex and may vary depending on the specific brain region and cell type being studied.
将来の方向性
There are several potential future directions for research on 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115. One area of interest is the development of 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 as a therapeutic agent for neurological and psychiatric disorders. Clinical trials are underway to investigate the safety and efficacy of 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 for the treatment of epilepsy and other disorders.
Another area of interest is the development of new GABA-AT inhibitors with improved pharmacokinetic properties and reduced toxicity. 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 has been shown to be effective in animal models, but its complex synthesis and potential toxicity may limit its use as a therapeutic agent.
Finally, there is interest in further understanding the role of GABA in the brain and the potential therapeutic applications of GABA-AT inhibitors. 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 has provided a useful tool for studying the role of GABA in the brain, and further research may lead to the development of new treatments for a range of neurological and psychiatric disorders.
合成法
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a pyridine ring, followed by the addition of a pyrrolidine ring and a carboxamide group. The final step involves the introduction of a chloro and methoxy group to the phenyl ring. The synthesis of 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 is complex and requires expertise in organic chemistry.
科学的研究の応用
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. It has been shown to be effective in animal models of epilepsy, anxiety, depression, and addiction. 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 has also been investigated for its potential as a cognitive enhancer and for the treatment of cognitive deficits associated with disorders such as schizophrenia and Alzheimer's disease.
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-24-15-5-4-12(18)8-14(15)21-10-11(7-16(21)22)17(23)20-13-3-2-6-19-9-13/h2-6,8-9,11H,7,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTJWNLEFPWQOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6122971.png)
![diethyl 1-{2-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6122991.png)
![N-{3-[5-(methylthio)-1,3,4-oxadiazol-2-yl]phenyl}hydrazinecarbothioamide](/img/structure/B6122993.png)

![4-[2-(phenylthio)ethyl]morpholine oxalate](/img/structure/B6123007.png)
![2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]thio}-N-phenylacetamide](/img/structure/B6123010.png)
![1-methyl-1H-indole-2,3-dione 3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6123016.png)
![2-amino-N-[1-(2-fluorobenzyl)-3-piperidinyl]-6-isopropyl-N-methyl-4-pyrimidinecarboxamide](/img/structure/B6123028.png)
![3-[5-(2,5-dimethyl-3-furyl)-1,3,4-oxadiazol-2-yl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)propanamide](/img/structure/B6123036.png)

![N-(4-isopropylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6123051.png)
![isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[(2-naphthyloxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B6123065.png)

![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B6123082.png)